4-O-Methylepisappanol

Overview

Description

4-O-Methylepisappanol is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemical compounds and their synthesis, which may share similarities with the synthesis and properties of 4-O-Methylepisappanol. For instance, the synthesis of isoprenoid compounds is mentioned, which are a class of organic compounds that includes various natural products with diverse structures and functions .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with specific intermediates. For example, 2-C-methyl-D-erythritol 4-phosphate is synthesized from 1,2-propanediol in seven steps, which indicates a complex synthesis pathway that could be similar to the one for 4-O-Methylepisappanol . Additionally, the synthesis of 4-Methyl-2-prenylphenol from para-cresol and prenol under heterogeneous catalysis conditions suggests that the synthesis of 4-O-Methylepisappanol might also involve catalysis and the use of natural alcohols .

Molecular Structure Analysis

While the molecular structure of 4-O-Methylepisappanol is not discussed, the papers do provide insights into the structures of related compounds. For instance, the presence of a prenyl group in 4-Methyl-2-prenylphenol indicates that similar structural motifs might be present in 4-O-Methylepisappanol . The synthesis of nitrogen heterocyclic compounds also suggests that 4-O-Methylepisappanol may have a complex structure involving multiple rings and functional groups .

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the ring-opening of a cyclopropane ring activated by SnCl4, followed by nucleophilic attack and rearrangement to form nitrogen heterocyclic compounds . These types of reactions could potentially be relevant to the chemical reactions that 4-O-Methylepisappanol might undergo, especially if it contains similar reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-O-Methylepisappanol are not detailed in the provided papers. However, the antioxidant properties of aminomethyl derivatives of 4-Methyl-2-prenylphenol suggest that 4-O-Methylepisappanol may also exhibit antioxidant activity if it possesses similar structural features . The ability to chelate Fe2+ and inhibit oxidative hemolysis of red blood cells are specific properties that could be investigated for 4-O-Methylepisappanol as well .

Scientific Research Applications

Neuroprotective Effects

4-O-Methylepisappanol has demonstrated significant neuroprotective activities. One study found it effective against glutamate-induced neurotoxicity in primary cultured rat cortical cells, suggesting its potential in protecting against neurological damage (Moon et al., 2010).

Isolation and Derivation

This compound was isolated from Sappan Lignum (Caesalpinia sappan) as a new 3-benzylchroman derivative. It was identified alongside other known compounds, highlighting its potential in various applications (Lin-chun Fu et al., 2008).

Cytoprotective Properties

A study on the heartwood of Caesalpinia sappan provided two neuroprotective compounds including 4-O-methylepisappanol. It showed significant cytoprotective effects against glutamate-induced oxidative stress in HT22-immortalized hippocampal cells, indicating its potential in neuroprotection and oxidative stress management (Jeong et al., 2009).

Potential in Treating Memory Impairment

4-O-Methylhonokiol, a compound related to 4-O-Methylepisappanol, was studied for its protective effect on scopolamine-induced memory impairment. It also showed inhibition of acetylcholinesterase activity, suggesting its usefulness in memory impairment and possibly Alzheimer's disease (Yong Kyung Lee et al., 2009).

Anxiolytic-Like Effects

Another study highlighted the anxiolytic-like effects of 4-O-methylhonokiol, related to 4-O-Methylepisappanol. It indicated that these effects might be mediated by GABAergic transmission, opening avenues for anxiety treatment (Huishan Han et al., 2011).

Phytochemical Screening for Antidiabetic Activity

In a study focusing on phytochemical screening, 4-O-Methylepisappanol was isolated and identified as a compound with potential antidiabetic activity. This suggests its relevance in the treatment or management of diabetes (Amna Parveen et al., 2017).

Anti-Inflammatory Properties

4-O-Methylhonokiol exhibited anti-inflammatory properties by inhibiting NF-kappaB. This indicates that 4-O-Methylepisappanol, or its derivatives, could be effective in managing inflammatory conditions (J. H. Oh et al., 2009).

Mechanism of Action

Target of Action

The primary target of 4-O-Methylepisappanol is neuraminidase , an enzyme found on the surface of influenza viruses . Neuraminidase plays a crucial role in the life cycle of the virus, aiding in its replication and spread within the host organism .

Mode of Action

4-O-Methylepisappanol acts as a potent neuraminidase inhibitor . By binding to the neuraminidase enzyme, it prevents the virus from releasing progeny viruses, thereby inhibiting its replication and spread .

Biochemical Pathways

Its inhibition of neuraminidase disrupts the viral life cycle, preventing the spread of the virus within the host organism .

Result of Action

The primary result of 4-O-Methylepisappanol’s action is the inhibition of influenza virus replication . By preventing the release of progeny viruses, it can potentially limit the spread of the virus within the host organism .

Future Directions

properties

IUPAC Name |

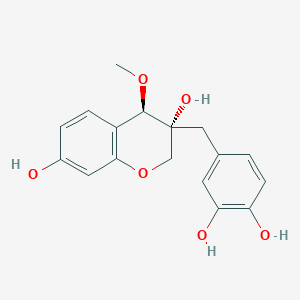

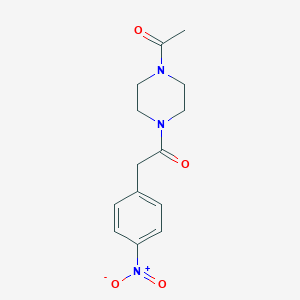

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDPKXQKOWHDNA-IAGOWNOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-Methylepisappanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)

![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)

![5-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)-2-methylaniline](/img/structure/B3033603.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(ethylcarbamoyl)amino]benzamide](/img/structure/B3033619.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)